![molecular formula C8H8N2 B1289245 2-(Aminomethyl)benzonitrile CAS No. 344957-25-1](/img/structure/B1289245.png)
2-(Aminomethyl)benzonitrile
Overview
Description
2-(Aminomethyl)benzonitrile is an organic compound with the CAS Number: 344957-25-1. It has a molecular weight of 132.16 and its IUPAC name is 2-(aminomethyl)benzonitrile . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for 2-(Aminomethyl)benzonitrile is 1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5,9H2 . This compound has a density of 1.1±0.1 g/cm3, a boiling point of 255.8±15.0 °C at 760 mmHg, and a flash point of 108.5±20.4 °C .Physical And Chemical Properties Analysis
2-(Aminomethyl)benzonitrile is a liquid or solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 255.8±15.0 °C at 760 mmHg, and a flash point of 108.5±20.4 °C . It should be stored in a dark place, sealed in dry, at 2-8C .Scientific Research Applications
Organic Synthesis
2-(Aminomethyl)benzonitrile: is a versatile intermediate in organic synthesis. Its structure allows for the introduction of an amino group adjacent to a nitrile group, which can be further modified through various chemical reactions. This compound is particularly useful in the synthesis of heterocyclic compounds, which are a core structure in many pharmaceuticals .
Pharmaceutical Development
In the pharmaceutical industry, 2-(Aminomethyl)benzonitrile serves as a precursor for the synthesis of several drugs. For example, it’s used in the production of Gabapentin and Pregabalin , which are medications commonly prescribed for neuropathic pain . The compound’s ability to undergo regioselective transformations makes it invaluable for creating complex molecules with high precision.
Astrochemistry
Interestingly, compounds similar to 2-(Aminomethyl)benzonitrile have been detected in space. Benzonitrile, for instance, was identified in the interstellar medium, providing insights into the chemistry of the cosmos and the formation of complex organic molecules in space .
Biocatalysis
Finally, in the field of biocatalysis, 2-(Aminomethyl)benzonitrile can be used as a substrate for enzyme-catalyzed reactions. Nitrilases, for example, can convert the nitrile group into a carboxylic acid, which is a key step in the production of various bioactive compounds .
Safety And Hazards
This compound is considered hazardous. It has a GHS06 signal word “Danger” and hazard statements H300-H311+H331, indicating that it is harmful if swallowed or in contact with skin . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and washing thoroughly after handling .
properties
IUPAC Name |
2-(aminomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKCOMKWSLYAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625000 | |
Record name | 2-(Aminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)benzonitrile | |
CAS RN |
344957-25-1 | |
Record name | 2-(Aminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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